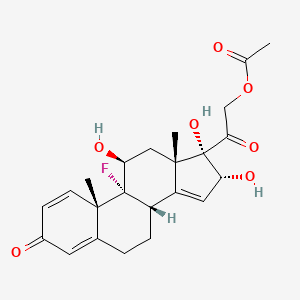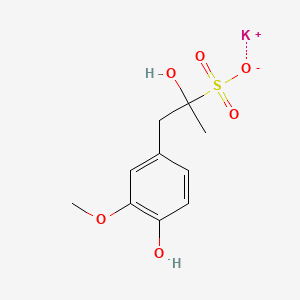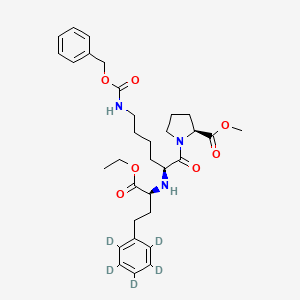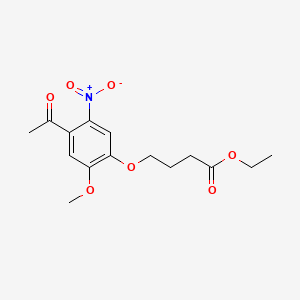
Bisfenol A Bissulfato Sal de Disodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bisphenol A Bissulfate Disodium Salt is a chemical compound with the molecular formula C15H16Na2O8S2. It is a derivative of Bisphenol A, where the hydroxyl groups are replaced by sulfate groups, forming a disodium salt. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Bisphenol A Bissulfate Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to endocrine disruption and as a model compound for studying the effects of sulfated phenols.
Medicine: Investigated for its potential effects on human health, particularly in relation to its endocrine-disrupting properties.
Industry: Used in the production of polymers and as an additive in various industrial processes.
Mecanismo De Acción
Target of Action
Bisphenol A Bissulfate Disodium Salt, commonly known as Bisphenol A (BPA), is a well-known endocrine-disrupting chemical . It primarily targets the endocrine system, interfering with endogenous hormones . This interference can lead to serious effects in humans and wildlife .
Mode of Action
BPA interacts with its targets by binding to different receptors, modulating transcription factors, and inducing epigenetic changes . These interactions can disrupt normal cardiovascular physiology and increase body mass index . BPA’s effects rely on several diverse mechanisms that converge upon endocrine and reproductive systems .
Biochemical Pathways
BPA affects various biochemical pathways. It can potentially trigger hormonal imbalances and affect aquatic species when discharged untreated into the ecosystems . BPA’s influence on these pathways can lead to downstream effects such as immune-mediated disorders, type-2 diabetes mellitus, cardiovascular diseases, and cancer .
Pharmacokinetics
It is known that bpa can be released from materials depending on temperature and ph, which can influence its bioavailability . It is estimated that food contributes to more than 90% of the overall BPA exposure .
Result of Action
The molecular and cellular effects of BPA’s action are diverse and depend on the concentration and duration of exposure. At high concentrations, BPA can have cytotoxic effects . At lower concentrations, BPA can elicit different endocrine-disrupting capacities . These effects can lead to various health problems associated with endocrine disruption .
Action Environment
The action, efficacy, and stability of BPA can be influenced by various environmental factors. For example, temperature and pH can affect the release of BPA from materials . Additionally, BPA can potentially trigger hormonal imbalances and affect aquatic species when discharged untreated into the ecosystems .
Análisis Bioquímico
Biochemical Properties
It is known that Bisphenol A, a related compound, can interact with nuclear receptors and affect their normal function
Cellular Effects
Studies on Bisphenol A have shown that it can influence immune cell development and may cause disease in later life . It can also induce insulin resistance and disrupt pancreatic beta cell function
Molecular Mechanism
Bisphenol A, a related compound, is known to interfere with the normal function of nuclear receptors . It is possible that Bisphenol A Bissulfate Disodium Salt may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Bisphenol A Bissulfate Disodium Salt in laboratory settings. Studies on Bisphenol A have shown that it can have long-term effects on cellular function
Dosage Effects in Animal Models
Studies on Bisphenol A have shown that it can have adverse effects at low doses
Metabolic Pathways
Bisphenol A, a related compound, is known to affect human health by interfering with endogenous hormone functions . It is possible that Bisphenol A Bissulfate Disodium Salt may interact with similar enzymes or cofactors and have effects on metabolic flux or metabolite levels.
Transport and Distribution
Studies on Bisphenol A have shown that it has a stronger transport capacity in saturated soils than Bisphenol A
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bisphenol A Bissulfate Disodium Salt typically involves the sulfonation of Bisphenol A. The reaction is carried out by treating Bisphenol A with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of Bisphenol A to its bissulfate form.
Industrial Production Methods
In industrial settings, the production of Bisphenol A Bissulfate Disodium Salt is scaled up using continuous flow reactors. The process involves the continuous addition of Bisphenol A and sulfuric acid, followed by neutralization with sodium hydroxide. The product is then purified through crystallization and filtration to obtain the final compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Bisphenol A Bissulfate Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfate groups back to hydroxyl groups.
Substitution: The sulfate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Bisphenol A.
Substitution: Various substituted Bisphenol A derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A: The parent compound, which lacks the sulfate groups.
Bisphenol S: A similar compound where the hydroxyl groups are replaced by sulfonate groups.
Bisphenol F: Another analog with different substituents on the phenol rings.
Uniqueness
Bisphenol A Bissulfate Disodium Salt is unique due to the presence of sulfate groups, which impart different chemical and biological properties compared to its analogs. The sulfate groups enhance its solubility in water and alter its interaction with biological molecules, making it a valuable compound for specific research and industrial applications.
Propiedades
IUPAC Name |
disodium;[4-[2-(4-sulfonatooxyphenyl)propan-2-yl]phenyl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O8S2.2Na/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21;;/h3-10H,1-2H3,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPPROYXVPMBRW-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OS(=O)(=O)[O-])C2=CC=C(C=C2)OS(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Na2O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742366 |
Source


|
| Record name | Disodium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10040-44-5 |
Source


|
| Record name | Disodium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588054.png)

![4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol](/img/structure/B588057.png)
